
Application Notes and Protocols for Utilizing Ko
143 in Chemosensitivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ko 143

Cat. No.: B1673739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ko 143, a potent and

specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), in chemosensitivity

assays. The following sections detail the mechanism of action of Ko 143, protocols for key

experiments, and quantitative data demonstrating its efficacy in reversing multidrug resistance.

Introduction to Ko 143
Ko 143 is a synthetic analog of the fungal toxin fumitremorgin C and is distinguished as a

highly potent and selective inhibitor of the ATP-binding cassette (ABC) transporter

BCRP/ABCG2.[1] BCRP is a key contributor to multidrug resistance (MDR) in cancer cells,

actively extruding a wide range of chemotherapeutic agents and thereby reducing their

intracellular concentration and efficacy.[2][3] Ko 143 functions by inhibiting the ATPase activity

of BCRP, effectively blocking its transport function.[4] While highly selective for BCRP, it is

important to note that at higher concentrations (≥1 μM), Ko 143 may also exhibit inhibitory

effects on other ABC transporters such as P-glycoprotein (P-gp/ABCB1) and Multidrug

Resistance-Associated Protein 1 (MRP1/ABCC1).[4]
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The following tables summarize the quantitative data on the inhibitory activity of Ko 143 against

BCRP and its ability to reverse resistance to various chemotherapeutic drugs in different

cancer cell lines.

Parameter Cell Line Value Reference

IC50 (ATPase Assay) - 9.7 nM [4]

IC50 (BCRP

Inhibition)
MDCK II BCRP 66.9 - 221 nM [5]

EC90 (BCRP

Inhibition)

Mouse T6400 &

Human T8
26 nM [1]

Table 1: Inhibitory Potency of Ko 143 against BCRP. This table showcases the concentration of

Ko 143 required to inhibit 50% (IC50) or 90% (EC90) of BCRP activity in different experimental

setups.

Chemotherapeu

tic Agent
Cell Line

Ko 143

Concentration

Fold Reversal

of Resistance
Reference

Topotecan T6400 & T8 EC90
10-fold

sensitization
[1]

Mitoxantrone T6400 & T8 EC90
10-fold

sensitization
[1]

Temozolomide

(TMZ)

GBM146

(Glioblastoma)
5 µM

41.07%

decrease in IC50
[6][7]

Topotecan NCI-H460/TPT10 3 µM
Significant

sensitization
[8]

SN-38 NCI-H460/TPT10 3 µM
Significant

sensitization
[8]

Mitoxantrone NCI-H460/TPT10 3 µM
Significant

sensitization
[8]
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Table 2: Reversal of Chemotherapeutic Resistance by Ko 143. This table illustrates the

effectiveness of Ko 143 in sensitizing drug-resistant cancer cell lines to various anticancer

drugs, presented as the fold-change in sensitivity or decrease in the half-maximal inhibitory

concentration (IC50).

Experimental Protocols
Detailed methodologies for key chemosensitivity assays incorporating Ko 143 are provided

below.

Protocol 1: MTT Cell Viability Assay to Determine
Chemosensitization
This assay measures the metabolic activity of cells as an indicator of cell viability and is used to

determine the IC50 of a chemotherapeutic agent in the presence and absence of Ko 143.

Materials:

Cancer cell line of interest (BCRP-expressing and parental/sensitive lines)

Complete cell culture medium

Chemotherapeutic agent of interest

Ko 143 (stock solution in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well plates

Multichannel pipette

Microplate reader

Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell

attachment.

Drug and Inhibitor Treatment:

Prepare serial dilutions of the chemotherapeutic agent in complete medium.

Prepare two sets of these dilutions: one with a fixed, non-toxic concentration of Ko 143
(e.g., 0.1-1 µM) and one with the corresponding concentration of DMSO as a vehicle

control.

Remove the medium from the wells and add 100 µL of the prepared drug/inhibitor

solutions to the respective wells. Include wells with Ko 143 alone to assess its cytotoxicity

and wells with medium only as a blank.

Incubation: Incubate the plate for a period equivalent to the duration of action of the

chemotherapeutic agent (typically 48-72 hours).

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C,

allowing viable cells to reduce the yellow MTT to purple formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

untreated control. Plot the viability against the drug concentration and determine the IC50

values for the chemotherapeutic agent alone and in combination with Ko 143. The fold

reversal of resistance is calculated as the ratio of the IC50 without Ko 143 to the IC50 with

Ko 143.

Protocol 2: Hoechst 33342 Dye Accumulation Assay for
BCRP Inhibition
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This assay directly measures the function of BCRP by quantifying the efflux of the fluorescent

substrate Hoechst 33342. Inhibition of BCRP by Ko 143 will lead to increased intracellular

accumulation of the dye.

Materials:

BCRP-overexpressing cells and parental control cells

Complete cell culture medium

Ko 143

Hoechst 33342 solution (e.g., 5 µg/mL)

96-well black, clear-bottom plates

Fluorescence microplate reader or fluorescence microscope

Procedure:

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere

overnight.

Inhibitor Pre-incubation: Treat the cells with various concentrations of Ko 143 or a vehicle

control (DMSO) in culture medium for 30-60 minutes at 37°C.

Dye Loading: Add Hoechst 33342 to each well to a final concentration of 5 µg/mL and

incubate for another 30-60 minutes at 37°C, protected from light.

Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular dye.

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular

fluorescence using a fluorescence microplate reader (e.g., excitation ~350 nm, emission

~460 nm). Alternatively, visualize and quantify the fluorescence using a fluorescence

microscope.

Data Analysis: Compare the fluorescence intensity in Ko 143-treated cells to that in vehicle-

treated cells. A significant increase in fluorescence indicates inhibition of BCRP-mediated
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efflux.

Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the application of Ko
143 in chemosensitivity assays.

Cell Membrane

BCRP/ABCG2 Transporter

ADP + Pi

Drug EffluxActive Transport

Intracellular Accumulation

Chemotherapeutic
Drug

Binding

Ko 143 Inhibition

ATP Hydrolysis

Enhanced Cytotoxicity
& Apoptosis

Leads to

Click to download full resolution via product page

Caption: BCRP/ABCG2-mediated drug efflux and its inhibition by Ko 143.
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Caption: Experimental workflow for a Ko 143 chemosensitivity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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